2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is notable for its unique structure, which includes an allylsulfanyl group and a dihydronaphtho[1,2-b]thiophene moiety
Preparation Methods
The synthesis of 2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the allylsulfanyl group: This step involves the reaction of the oxadiazole intermediate with allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the dihydronaphtho[1,2-b]thiophene moiety: This can be done through a coupling reaction using suitable catalysts and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole include other oxadiazoles with different substituents. These compounds share the oxadiazole core but differ in their side chains, which can significantly impact their chemical properties and applications. Some examples include:
- 2-(Methylsulfanyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Ethylsulfanyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(Propylsulfanyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-2-9-21-17-19-18-16(20-17)14-10-12-8-7-11-5-3-4-6-13(11)15(12)22-14/h2-6,10H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBECLAABBFQIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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